Cas no 916214-44-3 (Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride)

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride structure
916214-44-3 structure
商品名:Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride
CAS番号:916214-44-3
MF:C7H10ClNO2S
メガワット:207.6778
MDL:MFCD08277096
CID:4659633
PubChem ID:17389721

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • METHYL 4-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATE HYDROCHLORIDE
    • Methyl 4-(aminomethyl)thiophene-2-carboxylate, HCl
    • KM3046
    • AK478455
    • EN300-6502044
    • METHYL 4-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATE HCL
    • MFCD08277096
    • methyl 4-(aminomethyl)thiophene-2-carboxylate;hydrochloride
    • 916214-44-3
    • AS-68384
    • Z3214214602
    • C77132
    • AKOS005144263
    • CS-0187498
    • WMYNFORJXWZRAI-UHFFFAOYSA-N
    • METHYL4-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATEHYDROCHLORIDE
    • Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride
    • MDL: MFCD08277096
    • インチ: 1S/C7H9NO2S.ClH/c1-10-7(9)6-2-5(3-8)4-11-6;/h2,4H,3,8H2,1H3;1H
    • InChIKey: WMYNFORJXWZRAI-UHFFFAOYSA-N
    • ほほえんだ: Cl[H].S1C([H])=C(C([H])=C1C(=O)OC([H])([H])[H])C([H])([H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 207.0120774g/mol
  • どういたいしつりょう: 207.0120774g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 151
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.6

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride セキュリティ情報

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M878258-100mg
Methyl 4-(Aminomethyl)thiophene-2-carboxylate Hydrochloride
916214-44-3
100mg
$ 70.00 2022-06-03
Enamine
EN300-6502044-0.25g
methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride
916214-44-3 95%
0.25g
$182.0 2023-07-09
Enamine
EN300-6502044-5.0g
methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride
916214-44-3 95%
5.0g
$1491.0 2023-07-09
abcr
AB528433-5g
Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride; .
916214-44-3
5g
€1037.00 2025-03-19
Matrix Scientific
206210-1g
Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride
916214-44-3
1g
$205.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X23075-100mg
Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride
916214-44-3 97%
100mg
¥299.0 2023-09-05
Enamine
EN300-6502044-0.5g
methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride
916214-44-3 95%
0.5g
$286.0 2023-07-09
abcr
AB528433-5 g
Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride; .
916214-44-3
5g
€1,074.00 2023-04-17
abcr
AB528433-1g
Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride; .
916214-44-3
1g
€397.00 2025-03-19
A2B Chem LLC
AI61380-50mg
Methyl 4-(aminomethyl)thiophene-2-carboxylate, HCl
916214-44-3 95%
50mg
$125.00 2023-12-29

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride 関連文献

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochlorideに関する追加情報

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride: A Comprehensive Overview

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride (CAS no. 916214-44-3) is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its thiophene core and functionalized amine group, has garnered attention due to its potential applications in drug development and as a key intermediate in synthetic pathways. The hydrochloride salt form enhances its solubility, making it a versatile candidate for various biochemical and pharmacological studies.

The structural motif of Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride consists of a thiophene ring substituted at the 4-position with an aminomethyl group and at the 2-position with a carboxylate moiety. This unique arrangement imparts distinct chemical properties that make it valuable for medicinal chemistry applications. The presence of both an amine and a carboxylate group allows for facile derivatization, enabling the synthesis of more complex molecules with tailored biological activities.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiophene scaffold exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The aminomethyl substituent further enhances these properties by providing a site for further functionalization, allowing for the development of novel therapeutic agents.

One of the most compelling aspects of Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop new analogs with enhanced efficacy and reduced toxicity. For instance, modifications at the 4-position amine group have led to the discovery of compounds with improved binding affinity to target proteins, making them promising candidates for drug development.

The hydrochloride salt form of this compound not only improves its solubility but also enhances its stability, making it more suitable for industrial-scale production and laboratory applications. This has opened up new avenues for its use in high-throughput screening assays and as a building block in combinatorial chemistry libraries.

Recent advancements in computational chemistry have further highlighted the potential of Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride. Molecular modeling studies have revealed that this compound can interact with various biological targets through multiple binding modes, suggesting its versatility in drug design. These insights have guided the development of novel derivatives with optimized pharmacokinetic profiles.

The synthesis of Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride involves multi-step organic reactions that highlight the expertise required in modern synthetic chemistry. The process typically begins with the functionalization of a thiophene precursor, followed by selective introduction of the amine and carboxylate groups. Advances in catalytic methods have streamlined these reactions, improving yield and reducing byproduct formation.

The applications of this compound extend beyond pharmaceuticals into materials science and agrochemicals. Its unique structural features make it a valuable intermediate for the synthesis of polymers and specialty chemicals. Additionally, researchers are exploring its potential use in crop protection agents, where its biological activity could contribute to the development of new pesticides with improved environmental profiles.

In conclusion, Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride (CAS no. 916214-44-3) represents a fascinating compound with diverse applications in chemical biology and drug discovery. Its structural features, combined with its ease of functionalization, make it an indispensable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new therapeutic possibilities, this compound is poised to play a pivotal role in the next generation of medicinal chemistry innovations.

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